AChE Inhibitory Potency vs. Donepezil and Closest Benzothiazole–Piperazine Congeners
In a standardized electric eel AChE assay, the target compound inhibits AChE with an IC₅₀ of 0.42 µM, classifying it as a potent, mixed‑type inhibitor that engages both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) [1]. By comparison, donepezil—the clinical standard—yields an IC₅₀ of ~0.02 µM in the same assay system, confirming that the target compound is less potent than the marketed drug but operates through a mechanistically distinct dual‑site binding mode. Among in‑class benzothiazole–piperazine analogs, the most active compounds reported by Özkay et al. (compounds 19 and 20) achieve >90% AChE inhibition at 0.1 µM, yet they lack the furan‑2‑carboxamide moiety and do not demonstrate Aβ‑directed activity [2]. The furan‑2‑carboxamide group specifically contributes an estimated −0.8 kcal/mol to the binding free energy (ΔGbind) relative to unsubstituted benzothiazole–piperazine scaffolds, as calculated by molecular mechanics‑Poisson–Boltzmann surface area (MM‑PBSA) [1].
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.42 µM (electric eel AChE); mixed‑type inhibition; ΔGbind (AChE) = −18.64 ± 0.16 kcal/mol |
| Comparator Or Baseline | Donepezil IC₅₀ ~0.02 µM (same assay); Özkay compounds 19/20: >90% inhibition at 0.1 µM (AChE only, no Aβ activity reported) |
| Quantified Difference | ~21‑fold lower potency than donepezil; unique PAS engagement absent in comparator benzothiazole–piperazines |
| Conditions | Electric eel AChE; Ellman’s spectrophotometric method; pH 8.0, 25 °C; acetylthiocholine iodide substrate |
Why This Matters
The mixed‑type inhibition profile differentiates the compound from pure CAS‑binding inhibitors (e.g., donepezil) and from AChE‑only benzothiazole–piperazines, enabling simultaneous Aβ aggregation modulation through PAS engagement—a dual pharmacology not achievable with simpler analogs.
- [1] Mishra CB, Shalini S, Gusain S, et al. Multitarget action of Benzothiazole–piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomed Pharmacother. 2024;174:116484. doi:10.1016/j.biopha.2024.116484. View Source
- [2] Özkay ÜD, Can ÖD, Özkay Y, et al. Design, synthesis, and AChE inhibitory activity of new benzothiazole–piperazines. Bioorg Med Chem Lett. 2016;26(22):5387‑5394. doi:10.1016/j.bmcl.2016.10.041. View Source
